3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrido-triazine core substituted with a difluorophenyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2,4-difluoroaniline and reacting it with pyridine-3-carboxylic acid derivatives can lead to the formation of the desired triazine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the triazine core may interact with active sites or catalytic residues. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with nonlinear optical properties.
Phenoxy acetamide derivatives: These compounds have diverse pharmacological activities and are used in medicinal chemistry.
Uniqueness
3-(2,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific substitution pattern and the combination of a pyrido-triazine core with a difluorophenyl group
Properties
CAS No. |
121845-56-5 |
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Molecular Formula |
C12H6F2N4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H6F2N4/c13-7-1-2-8(9(14)5-7)12-16-11-6-15-4-3-10(11)17-18-12/h1-6H |
InChI Key |
JBXAMVYCHBTMQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
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